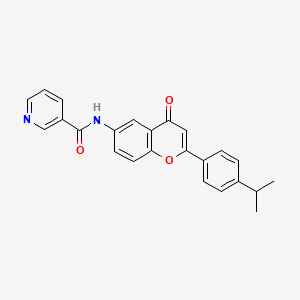

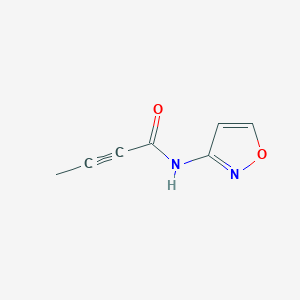

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

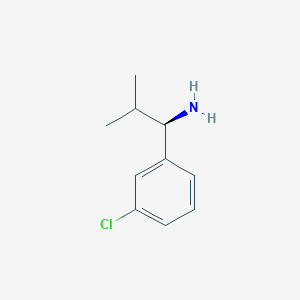

The compound “N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a derivative of chromen-6-yl nicotinamide, which is a class of compounds known for their diverse biological activities . The presence of the isopropylphenyl group might influence its properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the isopropylphenyl and chromen-6-yl groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo electrophilic substitution reactions . The presence of the isopropylphenyl and chromen-6-yl groups could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the isopropylphenyl and chromen-6-yl groups. For example, similar compounds often exhibit solid physical form and are stored in a refrigerator .Aplicaciones Científicas De Investigación

Oxidative Metabolism and Inhibition

Nicotinamide, a structurally related compound to N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide, has been shown to inhibit the oxidative metabolism of substrates by hepatic microsomal mixed-function oxidase. This inhibition can affect the metabolism of substances like aminopyrine and aniline, indicating nicotinamide's potential regulatory impact on enzymatic activities within liver microsomes (Schenkman, Ball, & Estabrook, 1967).

Cellular Energy Metabolism

Nicotinamide plays a crucial role in cellular energy metabolism, affecting cellular survival and longevity. It is involved in multiple pathways tied to cellular survival and death, influencing oxidative stress, and modulating cellular pathways like those involving forkhead transcription factors, sirtuins, and poly (ADP-ribose) polymerase. These pathways are critical in managing conditions related to immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Fluorescence in Biochemical Assays

A fluorescent analog of nicotinamide adenine dinucleotide has been developed, demonstrating nicotinamide's utility in biochemical assays. This analog can be used to study the enzymatic activities involving nicotinamide adenine dinucleotide, potentially offering insights into the metabolic processes that N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could influence (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity and Synthesis

Research on compounds derived from nicotinic acid, closely related to nicotinamide, reveals potential applications in developing herbicides. The design and synthesis of N-(arylmethoxy)-2-chloronicotinamides exhibit significant herbicidal activity against certain plant species, suggesting a pathway for agricultural applications of compounds related to N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide (Yu et al., 2021).

Antioxidant Properties

Nicotinamide demonstrates significant antioxidant properties, protecting against oxidative damage in rat brain mitochondria. This suggests that N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide may also possess antioxidant capabilities, potentially offering protective benefits against oxidative stress-related cellular damage (Kamat & Devasagayam, 1999).

Propiedades

IUPAC Name |

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15(2)16-5-7-17(8-6-16)23-13-21(27)20-12-19(9-10-22(20)29-23)26-24(28)18-4-3-11-25-14-18/h3-15H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUDMRJNWQTWDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)

![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2995711.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)

![N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2995718.png)